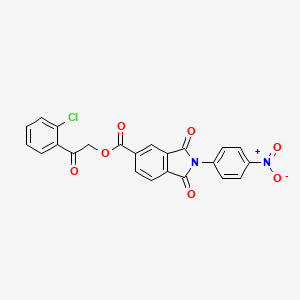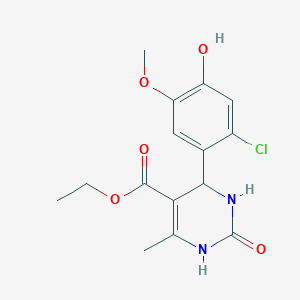![molecular formula C20H21NO B4043007 N-[2-(1-萘氧基)乙基]-1-苯乙胺](/img/structure/B4043007.png)
N-[2-(1-萘氧基)乙基]-1-苯乙胺
描述
N-(2-naphthalen-1-yloxyethyl)-1-phenylethanamine: is an organic compound that features a naphthalene ring and a phenylethanamine moiety
科学研究应用
Chemistry: In chemistry, N-(2-naphthalen-1-yloxyethyl)-1-phenylethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure may allow it to act as a ligand or inhibitor in biochemical assays.
Medicine: In medicine, N-(2-naphthalen-1-yloxyethyl)-1-phenylethanamine may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: Industrially, the compound may be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-naphthalen-1-yloxyethyl)-1-phenylethanamine typically involves a multi-step process. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide through an SN2 mechanism . The reaction involves the formation of an alkoxide ion from naphthol, which then displaces the halide from an alkyl halide .
Industrial Production Methods: The use of efficient and cost-effective catalysts, such as potassium carbonate, is common in industrial settings .
化学反应分析
Types of Reactions: N-(2-naphthalen-1-yloxyethyl)-1-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and bases (e.g., potassium carbonate) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
作用机制
The mechanism of action of N-(2-naphthalen-1-yloxyethyl)-1-phenylethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biochemical assays or pharmacological studies .
相似化合物的比较
- N-(2-(naphthalen-2-yloxy)-ethyl)-acetamide
- 2-Naphthalen-1-yl-N-(2-o-tolyloxy-ethyl)-acetamide
- 2-Naphthalen-1-yl-N-(2,2,2-trichloro-1-hydroxy-ethyl)-acetamide
Comparison: N-(2-naphthalen-1-yloxyethyl)-1-phenylethanamine is unique due to its specific combination of a naphthalene ring and a phenylethanamine moiety. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the naphthalene ring may enhance its ability to interact with aromatic receptors, while the phenylethanamine moiety could influence its solubility and reactivity .
Conclusion
N-(2-naphthalen-1-yloxyethyl)-1-phenylethanamine is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
N-(2-naphthalen-1-yloxyethyl)-1-phenylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-16(17-8-3-2-4-9-17)21-14-15-22-20-13-7-11-18-10-5-6-12-19(18)20/h2-13,16,21H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAYSDLTJKVOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCOC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4042924.png)
![10-bromo-6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4042929.png)
![Methyl 4-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy]benzoate;oxalic acid](/img/structure/B4042930.png)
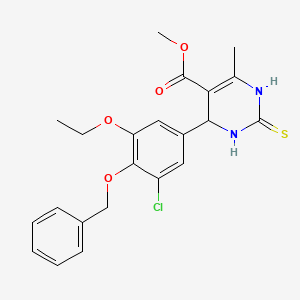
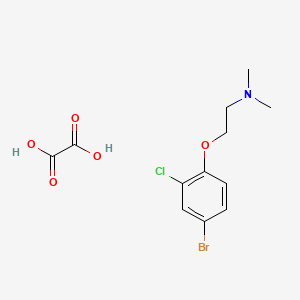
![1-[3-(4-Chlorophenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4042954.png)
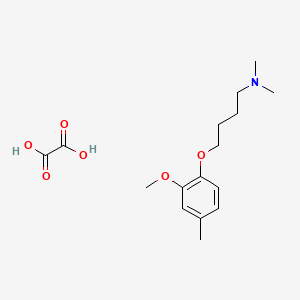
![[2-(2-isopropyl-5-methylphenoxy)ethyl]dimethylamine oxalate](/img/structure/B4042959.png)
![N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4042960.png)
![Methyl 4-[4-(butan-2-ylamino)butoxy]benzoate;oxalic acid](/img/structure/B4042968.png)
![3-{[(4-fluorobenzyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B4042988.png)
![4-[3-(2-biphenylyloxy)propyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4043000.png)
